molecular formula C17H19FN2O4S B4246562 N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE

N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE

Cat. No.: B4246562
M. Wt: 366.4 g/mol
InChI Key: BCRDLLVAOLVXSL-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE is a complex organic compound that features a fluorophenyl group and a methoxy-methylphenylsulfonyl group attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and methoxy-methylphenylsulfonyl precursors. These are then subjected to a series of reactions, including amide bond formation and sulfonylation, under controlled conditions. Specific reagents and catalysts, such as palladium or boron-based compounds, may be used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, would be essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies using techniques like molecular docking and spectroscopy are essential to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylated alaninamides and fluorophenyl derivatives. Examples are:

  • N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide
  • N~1~-(2-fluorophenyl)-N~2~-[(4-methoxy-3-ethylphenyl)sulfonyl]alaninamide

Uniqueness

N-(2-FLUOROPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxy-methylphenylsulfonyl groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-11-10-13(8-9-16(11)24-3)25(22,23)20-12(2)17(21)19-15-7-5-4-6-14(15)18/h4-10,12,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRDLLVAOLVXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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